molecular formula C11H9BrN2O2 B3257393 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288252-18-6

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3257393
CAS RN: 288252-18-6
M. Wt: 281.1 g/mol
InChI Key: BORCLBAFDUJOBH-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized through various methods . One common method is the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . These studies provide insights into the atomic arrangement and bonding within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, bromophenyl compounds are often crystalline solids . They may also have specific reactivity due to the presence of the bromine atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed an efficient synthesis process for pyrazolo[4,3-d]pyrimidin-7-ones, starting with bromination of a similar compound, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. This process highlights the potential for creating variably substituted compounds for various applications (Khan et al., 2005).

Antifungal Activities

  • Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity. Notably, a compound in this series showed higher antifungal activity against several phytopathogenic fungi than the standard boscalid (Du et al., 2015).

Potential for Nonlinear Optical (NLO) Materials

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and identified as potential candidates for optical limiting applications due to their significant nonlinear optical properties (Chandrakantha et al., 2013).

Structural and Spectral Analysis

  • The structural, spectral, and theoretical properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were thoroughly investigated, combining experimental and theoretical studies. This research provided insights into the molecular structure and electronic transitions within these types of molecules (Viveka et al., 2016).

Antibacterial Screening

  • Pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized and evaluated for their antibacterial activities, revealing some compounds as effective antibacterial agents (Maqbool et al., 2014).

Biomedical Applications

  • An electrochemically induced multicomponent transformation study involving a related compound, 3-(4-bromophenyl)isoxazol-5(4H)-one, showed potential for various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Safety and Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always handle chemicals with appropriate safety measures.

Future Directions

Research into pyrazole derivatives is ongoing, with studies exploring their synthesis, properties, and potential applications . Future research may provide more information on “1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid” and similar compounds.

properties

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORCLBAFDUJOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191282
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288252-18-6
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288252-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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